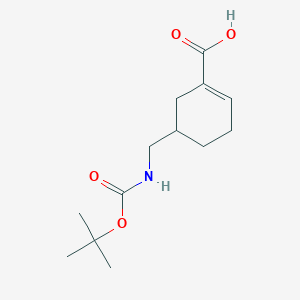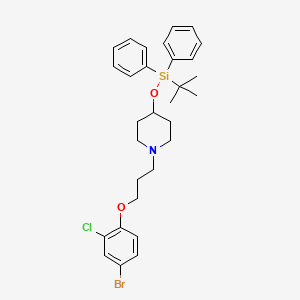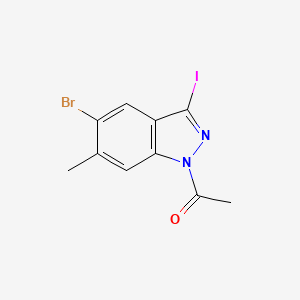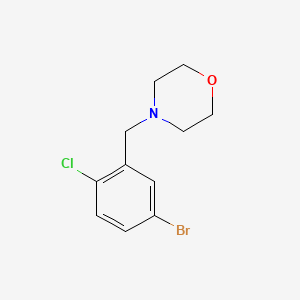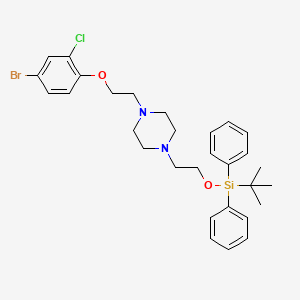
2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amine, hydroxyl, and ether groups, which contribute to its diverse chemical reactivity and potential biological activity.
Aplicaciones Científicas De Investigación
2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive functional groups.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(2-amino-2-oxoethyl)phenol with 3-bromopropoxybenzene under basic conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Use of Catalysts: Employing catalysts to increase reaction efficiency.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield.
Purification Techniques: Utilizing advanced purification methods such as recrystallization and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen or nitro groups into the aromatic rings.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the amine group may form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Amino-2-oxoethyl)phenyl 4-methylbenzenesulfonate
- 2-(4-(3-(4-Hydroxyphenoxy)-propoxy)phenyl)acetamide
- 4-(2-Amino-2-oxoethyl)phenoxyacetic acid
Uniqueness
2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
2-[4-[3-[4-(2-amino-2-oxoethyl)-3-hydroxyphenoxy]propoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c20-18(23)10-13-2-5-15(6-3-13)25-8-1-9-26-16-7-4-14(11-19(21)24)17(22)12-16/h2-7,12,22H,1,8-11H2,(H2,20,23)(H2,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUIUZIFBJHOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OCCCOC2=CC(=C(C=C2)CC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
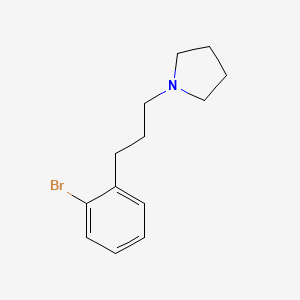
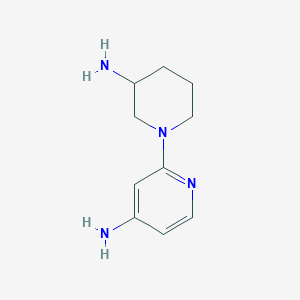
![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)
![5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381135.png)
![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)
![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)

![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)

